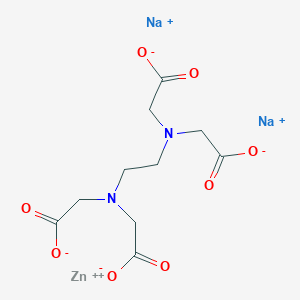
Ethylenediaminetetraacetic Acid Disodium Zinc Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium zinc edetate, also known as disodium zinc ethylenediaminetetraacetate, is a chelating agent that forms stable complexes with metal ions. It is widely used in various fields, including agriculture, medicine, and industrial applications, due to its ability to bind and sequester metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Disodium zinc edetate is synthesized through the reaction of ethylenediaminetetraacetic acid (EDTA) with zinc salts in the presence of sodium hydroxide. The general reaction involves dissolving EDTA in water, adding zinc chloride or zinc sulfate, and then neutralizing the solution with sodium hydroxide to form the disodium salt. The reaction can be represented as follows:
EDTA+ZnCl2+2NaOH→Disodium zinc edetate+2NaCl+H2O
Industrial Production Methods: In industrial settings, the production of disodium zinc edetate involves large-scale reactors where the reactants are mixed under controlled conditions. The process typically includes steps such as dissolution, neutralization, and crystallization to obtain the pure compound. The final product is then dried and packaged for various applications.
Análisis De Reacciones Químicas
Types of Reactions: Disodium zinc edetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure.
Common Reagents and Conditions: The chelation reactions involving disodium zinc edetate usually occur in aqueous solutions at neutral or slightly alkaline pH. Common reagents include metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed: The major products formed from the reactions of disodium zinc edetate with metal ions are the corresponding metal-EDTA complexes. For example, the reaction with calcium chloride forms calcium disodium edetate:
Disodium zinc edetate+CaCl2→Calcium disodium edetate+ZnCl2
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, disodium zinc edetate is used as a chelating agent to remove metal ions from solutions. It is also employed in analytical chemistry for titration of metal ions and in the preparation of metal-free enzymes.
Biology: In biological research, disodium zinc edetate is used to study the role of metal ions in biological systems. It helps in the removal of metal ions from biological samples, allowing researchers to investigate the effects of metal ion depletion on biological processes.
Medicine: Medically, disodium zinc edetate is used in chelation therapy to treat heavy metal poisoning. It binds to toxic metal ions such as lead, mercury, and cadmium, forming stable complexes that are excreted from the body.
Industry: In industrial applications, disodium zinc edetate is used in water treatment to sequester metal ions and prevent scale formation. It is also used in the textile industry to remove metal ions that can interfere with dyeing processes.
Mecanismo De Acción
Disodium zinc edetate exerts its effects through chelation, where it binds to metal ions via its multiple carboxylate and amine groups. The chelation process involves the formation of a stable ring structure with the metal ion at the center. This binding reduces the availability of free metal ions, thereby preventing their participation in unwanted chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds:
- Disodium calcium edetate
- Disodium magnesium edetate
- Disodium iron(III) edetate
Uniqueness: Disodium zinc edetate is unique due to its specific affinity for zinc ions, making it particularly useful in applications where zinc ion sequestration is required. Compared to other similar compounds, it offers a balanced chelation strength that is effective yet not overly aggressive, making it suitable for a wide range of applications.
Propiedades
Número CAS |
12519-36-7 |
|---|---|
Fórmula molecular |
C10H12N2O8Zn2 |
Peso molecular |
419.0 g/mol |
Nombre IUPAC |
dizinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.2Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4 |
Clave InChI |
WHYUWYVXDNNLTR-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Zn+2] |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Zn+2].[Zn+2] |
Key on ui other cas no. |
14025-21-9 73513-47-0 |
Descripción física |
No reaction with water. May float or sink in water. (USCG, 1999) DryPowder; OtherSolid; PelletsLargeCrystals |
Pictogramas |
Irritant |
Sinónimos |
Zincate(2-), N,N-1,2-ethanediylbisN-(carboxy-.kappa.O)methylglycinato-.kappa.N,.kappa.O(4-)-, (OC-6-21)- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















